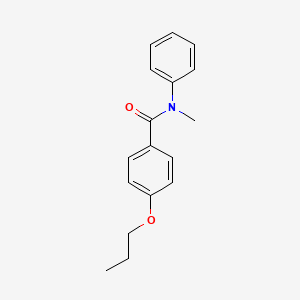
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. DMF is a thiazolyl-benzamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as multiple sclerosis and psoriasis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. It is highly reactive and can react with many biological molecules, making it difficult to study its mechanism of action. This compound is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antitumor and anti-inflammatory properties for the development of new cancer and inflammatory disease treatments. Another potential direction is to investigate its neuroprotective effects for the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.
合成法
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield this compound. The synthesis method for this compound is well-established and has been reported in several scientific journals.
科学的研究の応用
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a solvent for the synthesis of various materials, including metal-organic frameworks and zeolites.
特性
IUPAC Name |
3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-6-5-15-12(19-6)16-11(17)7-3-8(13)10(18-2)9(14)4-7/h3-5H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZKPAKWAJKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)